molecular formula C21H21ClN2O2S B11347055 2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

Cat. No.: B11347055
M. Wt: 400.9 g/mol
InChI Key: SVONWZDRNLQANQ-UHFFFAOYSA-N
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Description

2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, a piperidine ring, and a phenoxyacetyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium carbonate, dioxane, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This may include the use of phase transfer catalysts and specific temperature controls to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone

InChI

InChI=1S/C21H21ClN2O2S/c1-14-12-16(6-7-17(14)22)26-13-20(25)24-10-8-15(9-11-24)21-23-18-4-2-3-5-19(18)27-21/h2-7,12,15H,8-11,13H2,1H3

InChI Key

SVONWZDRNLQANQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

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